molecular formula C22H24N4O3 B2897162 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034523-81-2

3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2897162
CAS No.: 2034523-81-2
M. Wt: 392.459
InChI Key: RXYLSCRRDRGITG-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a 2,4-dimethoxyphenyl group and an azetidine ring bearing a 4-phenyl-1H-1,2,3-triazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-10-8-17(21(12-19)29-2)9-11-22(27)25-13-18(14-25)26-15-20(23-24-26)16-6-4-3-5-7-16/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLSCRRDRGITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the Triazole Ring: : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-phenyl-1H-1,2,3-triazole can be synthesized by reacting phenylacetylene with sodium azide in the presence of a copper(I) catalyst.

  • Azetidine Ring Formation: : The azetidine ring can be synthesized via a cyclization reaction. One common method involves the reaction of a β-amino alcohol with a suitable leaving group under basic conditions.

  • Final Coupling: : The final step involves coupling the triazole and azetidine intermediates with the 2,4-dimethoxyphenylpropanone. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and cyclization steps to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 2,4-dimethoxybenzoic acid.

    Reduction: 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-ol.

    Substitution: 3-(2,4-dimethoxy-5-nitrophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s triazole and azetidine rings are of interest due to their potential bioactivity. Triazoles are known for their antifungal and antibacterial properties, while azetidines have been studied for their role in enzyme inhibition.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of functional groups may interact with biological targets in unique ways, offering possibilities for the development of new therapeutics.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the rigidity and stability of the triazole and azetidine rings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, potentially disrupting metalloproteins or enzymes. The azetidine ring might mimic natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Triazole-Substituted Propanones
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one ():
    • Key Differences :
  • Substituents : 3,4-Dimethoxyphenyl vs. 2,4-dimethoxyphenyl; the para-methoxy group in the latter may enhance resonance stabilization.

    • Implications : 1,2,4-Triazoles are less common in click chemistry but may exhibit distinct bioactivity profiles. The methoxy substitution pattern affects lipophilicity and metabolic stability .
  • 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (): Key Differences:
  • Heterocycle : Morpholine replaces azetidine, increasing ring size and altering solubility (morpholine’s oxygen enhances hydrophilicity).
  • Synthetic Yield : 94% (vs. typical yields for azetidine derivatives, which are often lower due to ring strain).
    • Implications : Morpholine’s electron-rich oxygen may improve aqueous solubility but reduce membrane permeability compared to azetidine .
2.2. Azetidine-Containing Analogues
  • 3-(4-Fluoro-3-Methylphenyl)-1-[3-(1H-1,2,3-Triazol-1-yl)Azetidin-1-yl]Propan-1-One (–16):
    • Key Differences :
  • Substituents : Fluoro and methyl groups on the phenyl ring vs. dimethoxy groups.
  • Electronic Effects : Fluoro is electron-withdrawing, while methoxy is electron-donating, influencing dipole moments and binding interactions.

    • Implications : Fluorinated derivatives often exhibit enhanced metabolic stability but may reduce solubility .
  • 1-(3-((4-Methoxyphenyl)Sulfonyl)Azetidin-1-yl)-2-Methylpropan-1-One ():

    • Key Differences :
  • Functional Group : Sulfonyl group replaces triazole, introducing strong electron-withdrawing properties.
  • Implications: Sulfonamides are common in protease inhibitors but may introduce toxicity risks .
2.3. Triazole-Alcohol Derivatives
  • 3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Propan-1-ol ():
    • Key Differences :
  • Backbone: Propanol vs. propanone, eliminating the ketone’s electrophilic character.
  • Hydrogen Bonding : Alcohol group enhances hydrophilicity but reduces stability under acidic conditions.
    • Implications : Ketones are more reactive in Schiff base formation, useful in covalent inhibitor design .

Pharmacological and Physicochemical Properties

Property Target Compound 1-Morpholino-3-(4-phenyl-triazol)propan-1-one () 3-(4-Fluoro-3-methylphenyl)-azetidine-propanone (–16)
Molecular Weight ~395.4 g/mol ~342.4 g/mol ~288.3 g/mol
LogP (Predicted) ~3.2 (high lipophilicity) ~2.5 ~2.8
Hydrogen Bond Acceptors 7 6 5
Bioactivity Potential kinase inhibition Antifungal (hypothesized) Unknown
  • Azetidine’s smaller ring size vs. morpholine may improve binding to compact enzymatic pockets.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the azetidine-triazole core followed by coupling with the 2,4-dimethoxyphenylpropan-1-one moiety. Key steps include:

  • Triazole-Azetidine Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by azetidine ring closure under basic conditions .
  • Coupling Reactions: Amide or ketone bond formation using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .
  • Yield Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 100–120°C) and improves yields by 15–20% compared to traditional reflux . Solvent-free conditions under mechanical stirring can further enhance efficiency .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)TimeReference
Microwave-assisted120°C, DMF, CuI catalyst78–8545 min
RefluxTHF, 80°C, EDCI/DMAP60–6512 hr
Solvent-freeMechanical stirring, 100°C70–753 hr

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm methoxy groups (δ 3.7–3.9 ppm for OCH3), azetidine protons (δ 3.1–3.5 ppm), and triazole aromatic protons (δ 7.2–8.1 ppm) .
    • 13C NMR: Identify carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the triazole ring (δ 140–145 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula C23H25N3O3 (exact mass: 391.19 g/mol) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., azetidine ring puckering) if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or cytochrome P450 isoforms via fluorescence-based assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

Methodological Answer:

  • Dynamic NMR Studies: Variable-temperature NMR can identify conformational flexibility (e.g., hindered rotation in the azetidine ring) causing split signals .
  • Tandem MS/MS: Fragment ion analysis distinguishes isobaric impurities. For example, a fragment at m/z 245 may arise from cleavage between the triazole and azetidine moieties .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and verify assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Core Modifications:
    • Replace the 2,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects .
    • Substitute the azetidine ring with pyrrolidine or piperidine to evaluate ring size impact on bioavailability .
  • Functional Group Analysis:
    • Convert the ketone to a thioketone or hydroxylamine derivative to probe hydrogen-bonding interactions .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic features with biological activity .

Q. How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium at the azetidine β-position to track hydrogen migration during ring closure .
  • Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., triazole formation vs. azetidine cyclization) .
  • Intermediate Trapping: Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates (e.g., nitrene species in CuAAC) .

Q. What are the challenges in improving aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glucuronide groups at the methoxy or ketone positions to enhance hydrophilicity .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to create salts or cocrystals with higher solubility .

Q. Table 2: Key Physicochemical Properties

PropertyValue/DescriptionMethodReference
LogP2.8–3.2HPLC (C18 column)
Aqueous Solubility<10 µg/mL (pH 7.4)Shake-flask method
Thermal StabilityDecomposes at >200°CTGA/DSC

Q. How can researchers address discrepancies in biological activity across assay platforms?

Methodological Answer:

  • Assay Standardization: Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability .
  • Membrane Permeability Tests: Compare Caco-2 cell permeability data with in vitro activity to identify false negatives due to poor absorption .
  • Metabolite Screening: Incubate the compound with liver microsomes to rule out rapid metabolic inactivation .

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